![molecular formula C26H25N3O6S B2506301 3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide CAS No. 895651-45-3](/img/no-structure.png)
3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide is a useful research compound. Its molecular formula is C26H25N3O6S and its molecular weight is 507.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Pathways and Chemical Reactions
The synthesis of related thieno[3,2-d]pyrimidin-4-amines and their analogues has been explored for their potential as dual inhibitors of CLK1 and DYRK1A kinases, highlighting their relevance in biochemical research and drug development (Loidreau et al., 2013). Another study describes a three-component synthesis technique for creating nicotinamide derivatives, showcasing the versatility of thieno[3,2-d]pyrimidin compounds in multi-component reactions (Dyachenko et al., 2015). These methodologies highlight innovative approaches to synthesizing complex molecules for potential therapeutic applications.
Molecular Design and Potential Applications
Compounds similar to 3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide have been synthesized and characterized, with some showing selective cytotoxicity against human cancer cell lines. This suggests their potential utility in developing new cancer therapies, where selectivity and efficacy are paramount (Xu et al., 2004). Furthermore, the synthesis of spiro compounds through cycloaddition reactions of ethyl-5-aryl-2-[(Z)-2-methoxy-2-oxoethylidene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a] pyrimidine-6-carboxylates has demonstrated the structural diversity achievable with this scaffold, paving the way for the development of novel compounds with unique biological activities (Zeng et al., 2018).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 5-formyl-2-methoxybenzaldehyde with 2-amino-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-3-carboxylic acid ethyl ester, followed by the reaction of the resulting intermediate with 4-methoxybenzylamine and propanoyl chloride.", "Starting Materials": [ "5-formyl-2-methoxybenzaldehyde", "2-amino-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-3-carboxylic acid ethyl ester", "4-methoxybenzylamine", "propanoyl chloride" ], "Reaction": [ "Step 1: Condensation of 5-formyl-2-methoxybenzaldehyde with 2-amino-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-3-carboxylic acid ethyl ester in the presence of a base such as potassium carbonate in a suitable solvent like DMF or DMSO to form the intermediate 3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-ethylpropanamide.", "Step 2: Reaction of the intermediate with 4-methoxybenzylamine in the presence of a coupling agent such as EDCI or HATU and a base such as DIPEA in a suitable solvent like DMF or DMSO to form the amide intermediate 3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide.", "Step 3: Reaction of the amide intermediate with propanoyl chloride in the presence of a base such as triethylamine in a suitable solvent like DMF or DMSO to form the final compound 3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide." ] } | |
CAS番号 |
895651-45-3 |
分子式 |
C26H25N3O6S |
分子量 |
507.56 |
IUPAC名 |
3-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C26H25N3O6S/c1-34-20-6-3-17(4-7-20)14-27-23(31)9-11-28-25(32)24-21(10-12-36-24)29(26(28)33)15-19-13-18(16-30)5-8-22(19)35-2/h3-8,10,12-13,16H,9,11,14-15H2,1-2H3,(H,27,31) |
InChIキー |
YWOJDDCPJXNWAD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=C(C=CC(=C4)C=O)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




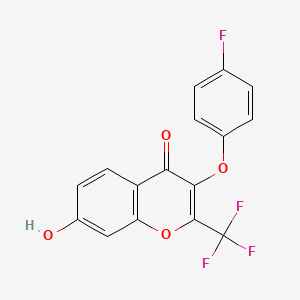
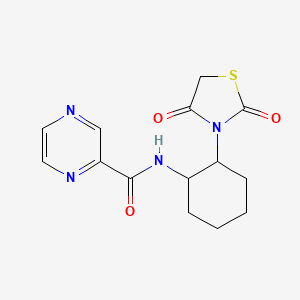
![Tert-butyl N-[3-(methylamino)cyclohexyl]carbamate](/img/structure/B2506226.png)
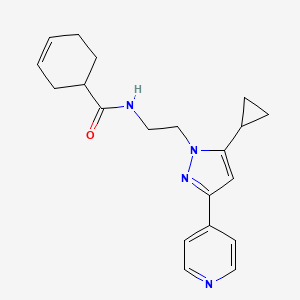
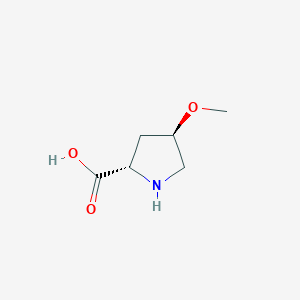
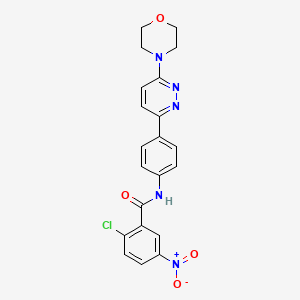
![2-Cyclopentyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2506230.png)
![N-(3-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2506231.png)
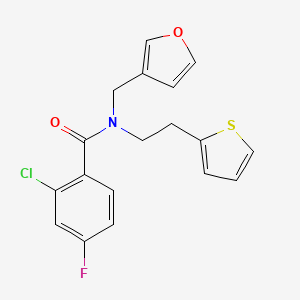
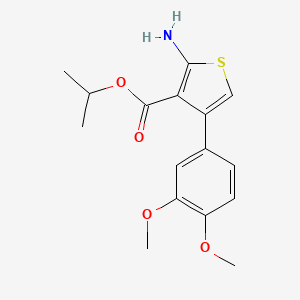
![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2506236.png)

